molecular formula C24H24F3NO5 B11156784 3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B11156784
M. Wt: 463.4 g/mol
InChI Key: IEMVKOBBHGWFMV-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the nitro group provides reactive sites for further chemical modifications .

Properties

Molecular Formula

C24H24F3NO5

Molecular Weight

463.4 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C24H24F3NO5/c1-4-5-6-7-8-18-14(2)17-10-12-20(15(3)22(17)33-23(18)29)32-21-11-9-16(28(30)31)13-19(21)24(25,26)27/h9-13H,4-8H2,1-3H3

InChI Key

IEMVKOBBHGWFMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)C)OC1=O)C

Origin of Product

United States

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